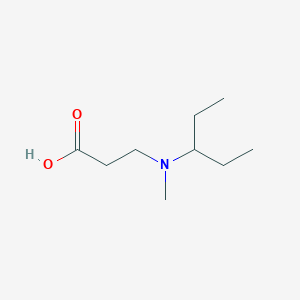

N-(1-Ethylpropyl)-N-methyl-beta-alanine

Description

N-(1-Ethylpropyl)-N-methyl-beta-alanine is a substituted beta-alanine derivative characterized by an ethylpropyl group and a methyl group attached to the nitrogen atoms of the beta-alanine backbone. Beta-alanine (3-aminopropanoic acid) is a non-proteinogenic amino acid, and its derivatives are studied for applications in organic synthesis, agrochemicals, and pharmaceuticals.

However, direct references to N-(1-Ethylpropyl)-N-methyl-beta-alanine are absent in the provided evidence. To address this gap, comparisons are drawn to structurally or functionally related compounds from the evidence, such as pendimethalin, other beta-alanine derivatives, and substituted amines.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-[methyl(pentan-3-yl)amino]propanoic acid |

InChI |

InChI=1S/C9H19NO2/c1-4-8(5-2)10(3)7-6-9(11)12/h8H,4-7H2,1-3H3,(H,11,12) |

InChI Key |

BIGLKJPRVVZARF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N(C)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethylpropyl)-N-methyl-beta-alanine typically involves the reaction of beta-alanine with 1-ethylpropylamine and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(1-Ethylpropyl)-N-methyl-beta-alanine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethylpropyl)-N-methyl-beta-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylpropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

Oxidation: Oxo derivatives of N-(1-Ethylpropyl)-N-methyl-beta-alanine.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Ethylpropyl)-N-methyl-beta-alanine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Ethylpropyl)-N-methyl-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include metabolic processes and signal transduction pathways, which are crucial for cellular function and regulation.

Comparison with Similar Compounds

Pendimethalin (N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine)

Structural Similarities :

- Both compounds share the N-(1-ethylpropyl) substituent, a branched alkyl chain that enhances lipophilicity and influences molecular interactions .

- Pendimethalin also contains aromatic nitro groups (dinitrobenzenamine), whereas N-(1-Ethylpropyl)-N-methyl-beta-alanine has a beta-alanine backbone with carboxylate functionality.

Functional Differences :

- Application: Pendimethalin is a pre-emergent herbicide widely used in agriculture to control grasses and weeds. Its efficacy arises from inhibiting microtubule polymerization in plants .

- Metabolism : Pendimethalin’s primary metabolite is CL202347 (3,5-dinitrobenzyl alcohol), detected via GC after extraction with organic solvents . Beta-alanine derivatives like the target compound may undergo different metabolic pathways, such as hydrolysis or oxidation of the carboxylate group.

Key Comparisons :

- Lipophilicity: The ethylpropyl group in the target compound likely increases lipophilicity compared to the methoxy or benzylphenoxy groups in analogs.

- Bioactivity: Beta-alanine derivatives with aromatic moieties (e.g., benzylphenoxy) may exhibit receptor-binding activity, while alkyl-substituted variants could serve as intermediates in surfactant or polymer synthesis.

Substituted Amines and Carbamates

- Pebulate (Butylethylcarbamothioic acid S-propyl ester, ): A thiocarbamate herbicide. Unlike the target compound, pebulate contains a sulfur atom and carbamothioic ester group, contributing to its volatility and soil activity.

- Permethrin (): A pyrethroid insecticide with a cyclopropane ring and dichlorovinyl group. While structurally distinct, permethrin’s halogenated groups contrast with the target compound’s alkyl substituents.

Biological Activity

N-(1-Ethylpropyl)-N-methyl-beta-alanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(1-Ethylpropyl)-N-methyl-beta-alanine is an analog of beta-alanine, characterized by the addition of an ethylpropyl group and a methyl group. Its chemical structure can be represented as follows:

The biological activity of N-(1-Ethylpropyl)-N-methyl-beta-alanine is primarily attributed to its role in modulating neurotransmitter systems and cellular signaling pathways. It is believed to influence:

- Neurotransmission : Similar to beta-alanine, it may enhance the synthesis of carnosine, a dipeptide with neuroprotective properties.

- Antioxidant Activity : Carnosine has been shown to scavenge free radicals and reduce oxidative stress, potentially mitigating neurodegenerative conditions .

- Anticancer Properties : Preliminary studies suggest that compounds related to beta-alanine exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Biological Activities and Effects

Case Studies

- Anticancer Activity : A study explored the effects of beta-alanine derivatives on cancer cell lines. N-(1-Ethylpropyl)-N-methyl-beta-alanine demonstrated significant cytotoxicity against MDA-MB-231 and HeLa cells, with IC50 values indicating effective inhibition of cell proliferation through apoptosis induction .

- Neuroprotective Effects : Research on carnosine supplementation has shown improvements in cognitive function in aging populations. The ability of N-(1-Ethylpropyl)-N-methyl-beta-alanine to enhance carnosine levels suggests potential benefits for neuroprotection in conditions like Alzheimer's disease .

- Exercise Performance : A meta-analysis indicated that beta-alanine supplementation leads to increased muscle carnosine levels, which correlates with improved physical performance during high-intensity exercise. This effect is hypothesized to be similar for N-(1-Ethylpropyl)-N-methyl-beta-alanine due to its structural similarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.